molecular formula C15H13N3O5S B4119276 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid

3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B4119276
M. Wt: 347.3 g/mol
InChI Key: LJDKPOKHBKDGAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the activation of certain signaling pathways. 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its relatively simple synthesis method, which allows for large-scale production. 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid is also stable under a range of conditions, which makes it suitable for use in various applications. However, one limitation of 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid is its low solubility in water, which may affect its bioavailability and limit its potential therapeutic applications.

Future Directions

There are several future directions for research on 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid, including the development of new synthetic methods for 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid derivatives with improved properties, the investigation of 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid's potential applications in drug delivery systems, and the exploration of 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid's interactions with biological systems at the molecular level. Additionally, further studies are needed to elucidate the mechanism of action of 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid and to evaluate its potential as a therapeutic agent for various diseases.

Scientific Research Applications

3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. In material science, 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks. In environmental science, 3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid has been investigated as a potential sensor for detecting heavy metal ions in water.

properties

IUPAC Name

3-[(2-methoxy-4-nitrophenyl)carbamothioylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-23-13-8-11(18(21)22)5-6-12(13)17-15(24)16-10-4-2-3-9(7-10)14(19)20/h2-8H,1H3,(H,19,20)(H2,16,17,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDKPOKHBKDGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(2-Methoxy-4-nitrophenyl)carbamothioyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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